Aérophobine 2

Vue d'ensemble

Description

Aerophobin-2 is a natural product that belongs to the class of secondary metabolites . It is a purple pigment found in the leaves of plants in the genus Purpurea . It is one of the major brominated alkaloids in Aplysina aerophoba .

Synthesis Analysis

The sponge Aplysina aerophoba produces a large diversity of brominated alkaloids (BAs) and hosts a complex microbial assemblage . Bacterial communities within A. aerophoba could therefore be involved in the biosynthesis of these compounds . The production of these compounds is shown to have a strong relationship with water temperature .Molecular Structure Analysis

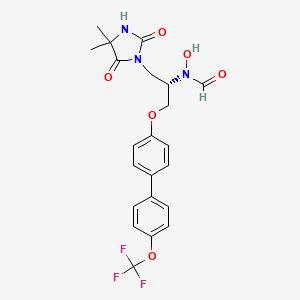

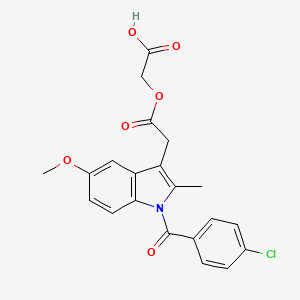

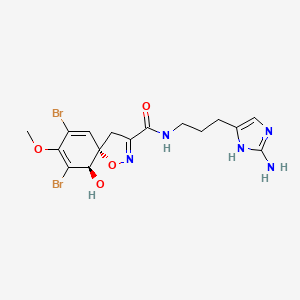

The molecular formula of Aerophobin 2 is C16H19Br2N5O4 . It has an average mass of 505.161 Da and a mono-isotopic mass of 502.980377 Da . The molecule contains a total of 48 bonds, including 29 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The response of the sponge Aplysina aerophoba to grazing by the opisthobranch Tylodina perversa, in comparison to mechanical damage, was studied at the cellular and chemical level . The distribution of two major brominated alkaloids in A. aerophoba, aerophobin‑2 and aeroplysinin‑1, was characterised . A generalised wounding response was identified that was similar in both wounding treatments .Applications De Recherche Scientifique

Médecine régénérative

L'Aérophobine 2 s'est avérée prometteuse dans le domaine de la médecine régénérative. Des recherches indiquent que les composés de l'éponge marine Aplysina aerophoba, y compris l'this compound, peuvent induire des effets pro-ostéogènes sur le développement osseux des larves de poisson zèbre . Cela suggère des applications potentielles dans la régénération osseuse et le traitement de l'ostéoporose.

Traitement de l'ostéoporose

D'autres études ont mis en évidence l'Aérophobine 1, un composé étroitement lié à l'this compound, comme candidat pour le développement de nouvelles options thérapeutiques pour le traitement de l'ostéoporose . Bien que cela se concentre sur l'Aérophobine 1, il est probable que l'this compound partage des propriétés similaires en raison de sa relation étroite.

Écologie chimique des éponges

L'this compound fait partie du système de défense chimique de Aplysina aerophoba. Elle sert de précurseur pour des composés plus petits qui sont produits lors d'une blessure, indiquant un rôle dans les mécanismes de défense de l'éponge .

Profilage des métabolites secondaires

Dans la recherche scientifique, l'this compound est utilisée comme composé standard pour le profilage chimique avec la chromatographie liquide haute performance afin d'étudier les tendances temporelles de l'abondance des composés dans les éponges marines .

Orientations Futures

Mécanisme D'action

Target of Action

Aerophobin 2, a bromine compound isolated from the marine sponge Verongia aerophoba , primarily targets α-synuclein (α-syn) and phosphorylated α-synuclein (pSyn) . These proteins are implicated in neurodegenerative disorders such as Parkinson’s disease .

Mode of Action

Aerophobin 2 acts by inhibiting the aggregation of α-syn and pSyn . This inhibition is crucial as the aggregation of these proteins is a key factor in the development of neurodegenerative diseases .

Biochemical Pathways

It is known that the compound’s action on α-syn and psyn can influence the pathways associated with protein aggregation and neurodegeneration .

Result of Action

The inhibition of α-syn and pSyn aggregation by Aerophobin 2 results in a neuroprotective effect . This can potentially slow the progression of neurodegenerative diseases by reducing the accumulation of harmful protein aggregates .

Action Environment

The action of Aerophobin 2 can be influenced by environmental factors. For instance, the production of Aerophobin 2 in the sponge Aplysina aerophoba shows significant variation depending on the season and water temperature

Analyse Biochimique

Biochemical Properties

Aerophobin 2 plays a crucial role in biochemical reactions, particularly in the inhibition of α-synuclein aggregation. This compound interacts with α-synuclein and phosphorylated α-synuclein, preventing their aggregation and subsequent formation of toxic fibrils . The nature of these interactions involves binding to the α-synuclein monomers, thereby stabilizing them and preventing their aggregation into oligomers and fibrils . Additionally, Aerophobin 2 has been shown to exhibit neuroprotective efficacy by reducing oxidative stress and inflammation in neuronal cells .

Cellular Effects

Aerophobin 2 exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been observed to reduce the aggregation of α-synuclein, thereby mitigating the cytotoxic effects associated with its accumulation . This compound also influences cell signaling pathways by modulating the activity of kinases and phosphatases involved in the phosphorylation of α-synuclein . Furthermore, Aerophobin 2 impacts gene expression by upregulating the expression of genes involved in antioxidant defense and downregulating pro-inflammatory genes . These effects collectively contribute to the neuroprotective properties of Aerophobin 2.

Molecular Mechanism

The molecular mechanism of action of Aerophobin 2 involves its binding interactions with α-synuclein. By binding to α-synuclein monomers, Aerophobin 2 stabilizes them and prevents their aggregation into toxic oligomers and fibrils . This compound also inhibits the phosphorylation of α-synuclein by modulating the activity of kinases and phosphatases . Additionally, Aerophobin 2 exerts its effects through enzyme inhibition, particularly by inhibiting enzymes involved in oxidative stress and inflammation . These molecular interactions and enzyme inhibitions contribute to the overall neuroprotective effects of Aerophobin 2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aerophobin 2 have been observed to change over time. Studies have shown that Aerophobin 2 is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to Aerophobin 2 has been associated with sustained neuroprotective effects, including reduced α-synuclein aggregation, decreased oxidative stress, and improved neuronal survival . These findings highlight the potential of Aerophobin 2 for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Aerophobin 2 vary with different dosages in animal models. Studies using zebrafish larvae as a model have demonstrated that low to moderate doses of Aerophobin 2 promote osteogenesis and bone development . At higher doses, Aerophobin 2 has been associated with toxic effects, including early mortality and developmental abnormalities . These findings suggest a threshold effect, where the beneficial effects of Aerophobin 2 are observed at lower doses, while higher doses may result in adverse effects.

Metabolic Pathways

Aerophobin 2 is involved in several metabolic pathways, particularly those related to its neuroprotective and anti-inflammatory properties. This compound interacts with enzymes and cofactors involved in oxidative stress and inflammation, modulating their activity to reduce cellular damage . Additionally, Aerophobin 2 affects metabolic flux by influencing the levels of metabolites involved in antioxidant defense and inflammatory responses . These interactions contribute to the overall metabolic effects of Aerophobin 2.

Transport and Distribution

Within cells and tissues, Aerophobin 2 is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that Aerophobin 2 is taken up by neuronal cells through endocytosis and is subsequently distributed to various cellular compartments . This compound also interacts with binding proteins that facilitate its transport and localization within cells . The distribution of Aerophobin 2 within cells is crucial for its neuroprotective effects, as it allows the compound to reach its target sites and exert its biochemical actions.

Subcellular Localization

Aerophobin 2 exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized in the cytoplasm and nucleus of neuronal cells . Within the cytoplasm, Aerophobin 2 interacts with α-synuclein monomers, preventing their aggregation and subsequent formation of toxic fibrils . In the nucleus, Aerophobin 2 modulates gene expression by influencing the activity of transcription factors and other regulatory proteins . The subcellular localization of Aerophobin 2 is facilitated by targeting signals and post-translational modifications that direct it to specific compartments and organelles .

Propriétés

IUPAC Name |

(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRBAQVYFYMTR-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236113 | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87075-23-8 | |

| Record name | (5S,10R)-N-[3-(2-Amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87075-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerophobin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aerophobin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of Aerophobin-2?

A1: Aerophobin-2 has been identified as a feeding deterrent against the polyphagous Mediterranean fish, Blennius sphinx. This suggests a potential role for Aerophobin-2 as a defensive metabolite in the sponge Aplysina aerophoba against predation. []

Q2: Is Aerophobin-2 the only deterrent compound found in Aplysina aerophoba?

A2: No, research suggests that Isofistularin-3, another brominated isoxazoline alkaloid found in Aplysina aerophoba, also exhibits feeding deterrence against Blennius sphinx. []

Q3: How does the biological activity of Aerophobin-2 compare to its biotransformation products?

A3: Interestingly, Aerophobin-2 shows lower antibiotic and cytotoxic activity compared to its biotransformation products, Aeroplysinin-1 and the dienone. These compounds are formed through enzymatic degradation of Aerophobin-2 upon disruption of the sponge’s cellular structure. []

Q4: What is the geographic distribution of sponges producing Aerophobin-2?

A4: Aerophobin-2 has been isolated from Aplysina aerophoba sponges found in the Mediterranean Sea [, , ] and the Caribbean Sea [].

Q5: Are there variations in the Aerophobin-2 content within Aplysina aerophoba individuals?

A5: Yes, studies have shown that the concentration of Aerophobin-2 varies significantly between the outer layer (ectosome) and inner layer (choanosome) of the sponge. The ectosome shows higher concentrations, particularly during summer months. []

Q6: What factors might influence the concentration of Aerophobin-2 in Aplysina aerophoba?

A6: Research suggests a significant correlation between water temperature and the concentration of Aerophobin-2 in the ectosome of Aplysina aerophoba. []

Q7: Can environmental factors like depth or light influence the production of Aerophobin-2 in sponges?

A7: Studies on Aplysina aerophoba suggest that depth and light availability do not significantly affect the production of Aerophobin-2. This stability in alkaloid patterns points to a robust, potentially genetically determined, chemical profile. []

Q8: Is there evidence that bacteria associated with Aplysina aerophoba might be involved in Aerophobin-2 biosynthesis?

A8: While the exact biosynthetic pathway of Aerophobin-2 remains unclear, research has identified a strong association between an unidentified bacterium and the presence of both Aerophobin-2 and Isofistularin-3 in Aplysina aerophoba. This finding suggests a possible role of the bacterial community in the production of these compounds, or a direct influence of the compounds on these specific bacteria. []

Q9: What happens to Aerophobin-2 when the sponge Aplysina aerophoba is grazed upon?

A9: Grazing by the specialist predator Tylodina perversa induces a response in Aplysina aerophoba, involving the accumulation of spherulous cells, which contain brominated compounds including Aerophobin-2, at the grazing site. This suggests a potential role for these cells in the sponge's defense mechanism. []

Q10: Does Aplysina aerophoba exhibit a specific defense mechanism against its specialist grazer, Tylodina perversa?

A11: Research suggests that Aplysina aerophoba does not have a specific defense mechanism against Tylodina perversa. Instead, the sponge appears to rely on its general wound response, including the mobilization of spherulous cells and the reallocation of secondary metabolites like Aerophobin-2 to the affected area, as a defense strategy against both grazing and mechanical damage. []

Q11: What is the role of spherulous cells in the defense mechanism of Aplysina aerophoba?

A12: Spherulous cells play a crucial role in the defense mechanism of Aplysina aerophoba by storing and transporting brominated compounds, including Aerophobin-2, to sites of injury or grazing. These cells accumulate at the affected area, potentially contributing to the deterrence of predators and the prevention of infection. [, ]

Q12: Have there been attempts to synthesize Aerophobin-2 in the laboratory?

A13: Yes, a total synthesis of (±)-Aerophobin-1, a closely related compound, has been achieved. This synthesis utilized phenolic oxidation of a methyl pyruvate oxime derivative with thallium(III) trifluoroacetate as a key step. []

Q13: What can you tell me about the molecular structure of Aerophobin-2?

A14: Although specific spectroscopic data for Aerophobin-2 is not provided in the provided research, it is classified as a bromoisoxazoline alkaloid. This class of compounds typically features a brominated aromatic ring linked to an isoxazoline ring system. Further structural details would require additional spectroscopic analysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.